molecular formula C9H9ClO4 B13569409 4-Chloro-2-methoxymandelic acid

4-Chloro-2-methoxymandelic acid

Cat. No.: B13569409
M. Wt: 216.62 g/mol
InChI Key: RNLRRRDHRXSCEE-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylacetic acid derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 2-(4-chloro-2-methoxyphenyl)acetic acid, while substitution of the chloro group with an amine may produce 2-(4-amino-2-methoxyphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, the chloro and methoxy groups may influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methoxyphenyl)acetic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    2-(4-chloro-2-methoxyphenyl)ethanol: Contains an alcohol group instead of the hydroxyacetic acid moiety.

    4-chloro-2-methoxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of the hydroxyacetic acid moiety.

Uniqueness

2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy and a chloro group allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

RNLRRRDHRXSCEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(C(=O)O)O

Origin of Product

United States

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